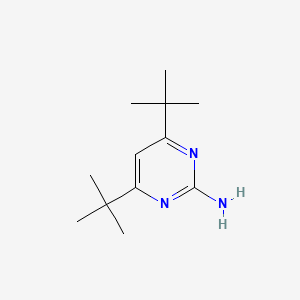

4,6-Di-tert-butylpyrimidin-2-amine

Description

Contextualization of Pyrimidine (B1678525) Derivatives in Synthetic and Mechanistic Chemistry

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs present in a vast array of biologically active molecules, including nucleic acids (cytosine, thymine, and uracil), vitamins, and numerous pharmaceuticals. Current time information in Austin, TX, US. Their versatile reactivity and ability to participate in a wide range of chemical transformations make them invaluable building blocks in organic synthesis. Current time information in Austin, TX, US.cymitquimica.com The study of pyrimidine chemistry continues to yield novel synthetic methodologies and provides deep insights into reaction mechanisms. Current time information in Austin, TX, US.

Significance of Steric Hindrance from tert-Butyl Substituents on Molecular Architecture and Reactivity

The introduction of bulky substituents, such as tert-butyl groups, onto a molecular scaffold dramatically influences its properties. This concept, known as steric hindrance, can alter bond angles, restrict bond rotations, and shield reactive centers from chemical attack. In the case of pyrimidine systems, the presence of one or more tert-butyl groups can lead to significant changes in the molecule's three-dimensional shape and its ability to interact with other molecules. This steric shielding can prevent or slow down certain reactions, while in some cases, it can promote alternative, less common reaction pathways. The strategic use of steric hindrance is a powerful tool for chemists to control selectivity and stability in chemical reactions.

Overview of Contemporary Research Trajectories for Bulky Aminopyrimidine Scaffolds

Research into bulky aminopyrimidine scaffolds is an active and expanding area. Scientists are exploring their potential in various fields, from the development of new catalysts and ligands for organometallic chemistry to the design of novel materials with specific electronic or photophysical properties. The steric bulk of these compounds can be leveraged to create unique coordination environments around metal centers or to control the supramolecular assembly of organic materials. Furthermore, the interplay between the electronic properties of the aminopyrimidine ring and the steric demands of the bulky substituents continues to be a fertile ground for fundamental studies in physical organic chemistry.

While extensive research on various sterically hindered pyrimidines is available, detailed studies specifically on 4,6-Di-tert-butylpyrimidin-2-amine are less common in publicly accessible literature. The primary synthesis of this compound was reported in 1981, and since then, it has been available commercially, suggesting its use in proprietary or specialized research endeavors. The following sections will compile the available information on this specific compound, placing it within the broader context of sterically hindered aminopyrimidines.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,6-ditert-butylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3/c1-11(2,3)8-7-9(12(4,5)6)15-10(13)14-8/h7H,1-6H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDGJQAKMBHPTAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NC(=N1)N)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Reactivity Studies and Elucidation of Reaction Mechanisms of 4,6 Di Tert Butylpyrimidin 2 Amine

Steric and Electronic Effects on Chemical Reactivity

The chemical behavior of 4,6-di-tert-butylpyrimidin-2-amine is significantly influenced by the interplay of steric and electronic effects originating from the bulky tert-butyl groups and the pyrimidine (B1678525) ring system.

The presence of two tert-butyl groups at the 4 and 6 positions of the pyrimidine ring introduces considerable steric hindrance. This bulkiness can impede the approach of reactants to the amino group and the ring nitrogen atoms, thereby modulating the compound's nucleophilicity and basicity. numberanalytics.comresearchgate.net While alkyl groups are generally electron-donating and would be expected to increase basicity, the steric strain associated with the protonation of the sterically hindered amine or ring nitrogen can counteract this electronic effect, leading to a lower than expected basicity. researchgate.net

The nucleophilicity of amines generally increases with basicity; however, this trend can be disrupted by steric hindrance. masterorganicchemistry.com For instance, bulky amines like tert-butylamine (B42293) are less nucleophilic than what their basicity would suggest due to steric factors. masterorganicchemistry.com In the case of this compound, the steric bulk surrounding the 2-amino group would similarly be expected to decrease its nucleophilicity in reactions where the nitrogen atom acts as a nucleophile. masterorganicchemistry.com

The electronic effect of the tert-butyl groups, through hyperconjugation, can also raise the energy of the highest occupied molecular orbital (HOMO), which can influence the compound's reactivity. nih.gov However, the dominant effect on nucleophilicity and basicity is often the steric hindrance imposed by these bulky substituents. researchgate.net

The tert-butyl groups exert a strong directing effect on the regioselectivity of substitution reactions. In electrophilic aromatic substitution (EAS) reactions, bulky substituents typically direct incoming electrophiles to less hindered positions. numberanalytics.com For the pyrimidine ring, which is generally electron-deficient, electrophilic substitution is challenging. However, if such a reaction were to occur, the C5 position would be the most likely site for attack, being the least sterically hindered and most electronically favorable position.

In nucleophilic substitution reactions, the regioselectivity is also governed by the electronic nature of the pyrimidine ring and the steric environment. Nucleophilic attack is favored at the carbon atoms of the pyrimidine ring, which are electron-deficient. The presence of the amino group at the C2 position further influences the reactivity. The outcome of such reactions, including whether S-O or C-O bond fission occurs in reactions with specific substrates, can be dependent on the basicity of the amine. nih.gov

The stereoselectivity of reactions involving this compound would also be significantly impacted by the steric bulk of the tert-butyl groups. These groups can create a chiral environment or favor the formation of one stereoisomer over another by sterically blocking one face of the molecule to an approaching reagent.

Prototropic Equilibria and Tautomerism in Pyrimidine Amines

Tautomerism is a critical aspect of the chemistry of aminopyrimidines, influencing their structure, reactivity, and biological function.

This compound can exist in different tautomeric forms, primarily through imine-amine tautomerism. youtube.com This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The compound can exist as the amino tautomer or the imino tautomer. This equilibrium is a dynamic process, and the predominant form depends on various factors, including the solvent, temperature, and pH. youtube.comnih.gov

The imine-amine tautomerization is fundamental to the reactivity of such compounds. nih.gov The different tautomers exhibit distinct chemical properties; for example, the amine form is typically nucleophilic at the exocyclic nitrogen, while the imine form can be electrophilic at the C2 carbon. youtube.com The ability to tautomerize can lead to different reaction pathways and products. nih.gov

Both computational and experimental methods are employed to study the tautomeric equilibria of pyrimidine amines. researchgate.net Computational studies, using methods like Density Functional Theory (DFT), can predict the relative stabilities of the different tautomers and the energy barriers for their interconversion. researchgate.netresearchgate.net These calculations often consider the effects of solvents to provide a more accurate picture of the tautomeric preferences in solution.

Experimentally, techniques such as NMR and IR spectroscopy are invaluable for identifying the predominant tautomeric form. researchgate.net For example, the chemical shifts in ¹H and ¹³C NMR spectra and the vibrational frequencies in IR spectra can distinguish between the amino and imino forms. X-ray crystallography can provide definitive structural information in the solid state. researchgate.net Studies on related systems have shown that the tautomeric equilibrium can be influenced by the electronic nature of substituents and the medium. nih.govresearchgate.net For this compound, the electron-donating tert-butyl groups would likely influence the position of the tautomeric equilibrium.

Table 1: Tautomeric Forms of this compound

| Tautomer Name | Chemical Structure | Key Features |

| Amino Tautomer | Aromatic pyrimidine ring; exocyclic primary amine. | |

| Imino Tautomer | Endocyclic C=N double bond; exocyclic imine. |

Note: The structures in the table are generalized representations of the tautomeric forms.

Photochemical and Thermal Transformations

The photochemical and thermal behavior of this compound is an area of interest, although specific studies on this particular compound are not extensively documented in the provided search results. However, general principles of pyrimidine photochemistry and the influence of bulky substituents can be inferred.

Pyrimidine bases are known to undergo photochemical reactions, including dimerizations and additions. The presence of the bulky tert-butyl groups in this compound would likely sterically hinder intermolecular reactions such as photodimerization. Intramolecular rearrangements or fragmentations might be more favored upon photochemical excitation.

Thermal transformations could involve rearrangements or decompositions. The stability of the compound at elevated temperatures would be influenced by the strength of the bonds within the molecule. The tert-butyl groups, while sterically bulky, are generally thermally stable. Any thermal reactions would likely involve the pyrimidine ring or the amino group.

Further research would be necessary to fully elucidate the specific photochemical and thermal transformation pathways of this compound.

Excited State Characterization and Photoreactivity Pathways

A thorough search of scientific databases and peer-reviewed journals did not yield any specific studies focused on the excited state characterization or photoreactivity pathways of this compound. The photochemistry of pyrimidine derivatives is a broad field of study, given their relevance as core structures in nucleobases. However, research into the specific influence of the di-tert-butyl substitution at the 4 and 6 positions and the amine group at the 2 position on the excited state dynamics and subsequent reaction pathways of this particular molecule has not been published.

Therefore, no data on quantum yields, excited state lifetimes, or identified photoproducts for this compound can be provided at this time.

Thermally Induced Rearrangements and Degradation Mechanisms

Similarly, there is a lack of specific research on the thermally induced rearrangements and degradation mechanisms of this compound. While the thermal behavior of various amines and pyrimidine-containing compounds has been investigated in different contexts, dedicated studies involving thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) for this specific compound are not available in the public domain.

Consequently, information regarding its thermal stability, decomposition temperature, or the identity of its thermal degradation products remains uncharacterized in the scientific literature.

While direct experimental data on the advanced reactivity of this compound is not available, patent literature indicates its use as a reagent in the synthesis of more complex molecules. For instance, it has been cited in the preparation of certain sulfonylurea derivatives. google.comgoogle.com In these synthetic procedures, the amine group of this compound participates in reactions to form new chemical bonds, highlighting its utility as a building block in organic synthesis.

It is important to note that the absence of published data does not signify a lack of reactivity but rather a gap in the currently available scientific literature. Future research may yet elucidate the intricate photochemical and thermal behavior of this compound.

In Depth Coordination Chemistry and Ligand Design Principles Utilizing 4,6 Di Tert Butylpyrimidin 2 Amine

Elucidation of Coordination Modes and Ligand Binding Selectivity

The 4,6-di-tert-butylpyrimidin-2-amine molecule offers three potential nitrogen donor sites for metal coordination: the two endocyclic (ring) nitrogen atoms at positions 1 and 3, and the exocyclic amino group at position 2. In the broader class of 2-aminopyridine (B139424) and 2-aminopyrimidine (B69317) ligands, coordination typically occurs through one of the ring nitrogen atoms. sciencenet.cnmdpi.com This preference is due to the availability of the nitrogen lone pairs in the plane of the aromatic ring. While the exocyclic amino group can also act as a donor, it is generally less favored unless it participates in the formation of a stable chelate ring. sciencenet.cn In the case of this compound acting as a simple monodentate ligand, coordination is expected to proceed via one of the sterically accessible ring nitrogens. mdpi.com The specific binding mode can be influenced by the electronic and steric properties of the metal center and the presence of other ligands in the coordination sphere.

Steric effects, which arise from the spatial arrangement of atoms, are a dominant feature of this compound's coordination chemistry. wikipedia.org The two bulky tert-butyl groups at the 4 and 6 positions flank the ring nitrogens, creating significant steric hindrance that profoundly influences reactivity and coordination. wikipedia.orgresearchgate.net This steric bulk can:

Dictate Coordination Geometry: The ligand's size can prevent the formation of certain coordination geometries that would otherwise be electronically preferred, favoring less crowded arrangements. For instance, it may promote the formation of complexes with lower coordination numbers.

Control Reactivity: The steric shielding provided by the tert-butyl groups can slow down or completely block certain chemical reactions at or near the metal center. wikipedia.orgresearchgate.net Studies on the related 2,4,6-tri-t-butylpyrimidine show it is a significantly weaker base than less substituted pyrimidines, a phenomenon attributed to the steric strain of protonation. researchgate.net This same principle applies to coordination with a metal cation. Furthermore, such bulky groups can prevent secondary reactions like N-oxidation that are observed in less hindered pyrimidines. researchgate.net

The table below summarizes the anticipated consequences of steric hindrance in complexes of this compound.

| Property Affected | Influence of tert-Butyl Steric Hindrance | Rationale |

| Coordination Number | Tends to favor lower coordination numbers. | Prevents the close packing of multiple ligands around the metal center. |

| Ligand Binding | Primarily monodentate via a ring nitrogen. | Steric bulk hinders chelation involving the 2-amino group. mdpi.com |

| Reactivity | Reduces reactivity at the metal center and N-oxidation. researchgate.net | Physically blocks the approach of reactants. |

| Complex Stability | Can increase thermal and kinetic stability. | Protects the coordination sphere from decomposition pathways. |

| Basicity | Decreases the basicity of the ring nitrogens. researchgate.net | Introduces steric strain upon protonation or coordination. |

Rational Design of Metal Complexes Incorporating this compound

The unique steric and electronic profile of this compound makes it a valuable component in the rational design of metal complexes with tailored properties, including specific catalytic activities or novel electronic behaviors.

To create polydentate ligands , the this compound scaffold can be chemically modified. The exocyclic amino group serves as a convenient synthetic handle for introducing additional donor functionalities. For example, reaction of the amino group could append arms containing pyridine (B92270), imidazole, or phosphine (B1218219) donors, transforming the original monodentate ligand into a chelating or bridging polydentate system. researchgate.netias.ac.in The synthesis of such complex ligands allows for the construction of more rigid and stable metal complexes, as dictated by the chelate effect. Characterization of these architectures relies on standard techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction to confirm the molecular structure and coordination mode. mdpi.comnih.gov

N-heterocyclic ligands, including pyrimidines and pyridines, are often "redox-active," meaning they can reversibly accept or donate electrons during a chemical process. rsc.orgresearchgate.net This property arises from their low-lying π* orbitals, which can accommodate additional electrons. acs.org When a ligand like this compound coordinates to a metal, the resulting complex can exhibit rich redox behavior. nih.gov

In such systems, an electron can be formally assigned to either the metal or the ligand. A complex might be reduced, with the added electron residing primarily on the pyrimidine (B1678525) ring, forming a ligand-based radical anion. rsc.org This redox activity is crucial because it allows the ligand to act as an electron reservoir, mediating multi-electron transformations at the metal center that might otherwise be inaccessible. researchgate.net This "metal-ligand cooperation" is a key strategy in designing catalysts for challenging reactions. The redox potential of the complex can be tuned by modifying the substituents on the pyrimidine ring, with the electron-donating tert-butyl groups influencing the energy levels of the ligand's frontier orbitals.

Catalytic Applications and Innovative Catalysis Design Strategies

4,6-Di-tert-butylpyrimidin-2-amine as a Mechanistic Probe and Hindered Base

The electronic and steric properties of this compound make it an effective, non-nucleophilic base, preventing it from participating in unwanted side reactions. This characteristic is particularly advantageous in reactions where sensitive intermediates are generated.

Utility as a Proton Scavenger and Non-nucleophilic Base in Organic Transformations

Due to its significant steric hindrance, this compound functions effectively as a proton scavenger. It readily abstracts protons from a reaction medium without acting as a nucleophile, a property that is crucial for preventing undesired side reactions. This characteristic is particularly valuable in transformations that proceed through cationic intermediates, where the presence of a nucleophilic base could lead to the formation of byproducts.

One of the well-documented applications is in combination with triflic anhydride (B1165640) (Tf₂O). This system serves as a powerful method for amide activation. The pyrimidine (B1678525) base is crucial for trapping the triflic acid byproduct generated during the reaction, thereby preventing proto-deactivation of nucleophiles or other sensitive species in the reaction mixture.

Applications in Highly Stereoselective Glycosylation Reactions

The synthesis of complex carbohydrates requires precise control over the stereochemistry of the glycosidic bond. This compound has found application as a hindered base in glycosylation reactions, where it promotes the formation of specific stereoisomers. In these reactions, the base is thought to influence the reactivity of the glycosyl donor and the conformation of key intermediates, thereby directing the stereochemical outcome of the glycosylation. Its role is often to facilitate the formation of a reactive glycosyl triflate from a glycosyl donor, while its non-nucleophilic nature prevents the formation of an undesired orthoester or other byproducts.

Role in Amide Activation Systems and Direct Transformations

The activation of the typically unreactive amide bond is a significant challenge in organic synthesis. The combination of triflic anhydride (Tf₂O) and a hindered base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP), a structurally related analogue of this compound, has been developed as an efficient system for the direct transformation of both secondary and tertiary amides. organic-chemistry.orgacs.orgnih.gov This activation method enables a variety of subsequent functionalizations, including reductive alkylations, condensations, and Bischler–Napieralski-type cyclizations. organic-chemistry.org Mechanistic studies indicate that the hindered pyrimidine acts as a non-nucleophilic base, facilitating the activation of the amide by Tf₂O while minimizing side reactions. organic-chemistry.org In many cases, this system provides higher or comparable yields compared to other hindered pyridine (B92270) bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) (DTBMP). organic-chemistry.orgacs.orgnih.gov The versatility of this methodology has been showcased in the synthesis of several natural products. acs.orgnih.gov

Table 1: Comparison of Hindered Bases in Tf₂O-Mediated Amide Transformations

| Hindered Base | Abbreviation | Key Features in Amide Activation |

|---|---|---|

| 2,4,6-Tri-tert-butylpyrimidine | TTBP | Alternative to pyridine derivatives; effective for both secondary and tertiary amides; often provides higher or comparable yields. organic-chemistry.orgacs.orgnih.gov |

| 2,6-Di-tert-butyl-4-methylpyridine | DTBMP | Commonly used hindered pyridine base; used as a benchmark for comparison with TTBP. organic-chemistry.orgacs.orgnih.gov |

| 2-Fluoropyridine | 2-F-Pyr | Another pyridine derivative used for comparison in amide activation studies. organic-chemistry.orgacs.orgnih.gov |

Catalyst Design and Performance Optimization

The unique steric and electronic properties of this compound and its derivatives make them attractive candidates for ligand design in transition metal catalysis. By coordinating to a metal center, these ligands can significantly influence the catalyst's activity, selectivity, and stability.

Incorporation as a Ligand in Transition Metal-Catalyzed Reactions

The nitrogen atoms within the pyrimidine ring and the exocyclic amine group of this compound offer potential coordination sites for transition metals. The bulky tert-butyl groups can create a specific steric environment around the metal center, which can be exploited to control substrate approach and, consequently, the outcome of the catalytic reaction. For instance, related bipyridine ligands bearing tert-butyl groups, such as 4,4′-di-tert-butyl-2,2′-bipyridine, are known to be useful in various chemical reactions, including transition metal-catalyzed processes. chemicalbook.com The incorporation of such sterically demanding ligands can lead to catalysts with unique reactivity and selectivity profiles.

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 4,6-Di-tert-butylpyrimidin-2-amine, a combination of one-dimensional and multidimensional NMR experiments is essential for a comprehensive structural assignment.

¹H, ¹³C, and Multidimensional NMR for Comprehensive Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The tert-butyl groups, being chemically equivalent, would produce a single, intense singlet in the upfield region, typically around 1.3 ppm. The proton on the C5 position of the pyrimidine (B1678525) ring would appear as a singlet in the aromatic region. The protons of the amino group (-NH₂) would also give rise to a signal, the chemical shift of which can be variable and dependent on solvent and concentration due to hydrogen bonding.

The ¹³C NMR spectrum provides complementary information, revealing the carbon framework of the molecule. Distinct signals would be expected for the quaternary carbons and the methyl carbons of the tert-butyl groups, as well as for the carbons of the pyrimidine ring (C2, C4, C5, and C6). The chemical shifts of the ring carbons are influenced by the nitrogen atoms and the substituents. For instance, in related aminopyrimidine structures, the carbon atom bearing the amino group (C2) typically resonates at a specific downfield position. mdpi.com

To unequivocally assign all proton and carbon signals, multidimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable. nih.govnih.gov An HSQC experiment would correlate the proton signals with their directly attached carbon atoms, for example, linking the C5-H proton signal to the C5 carbon signal. An HMBC experiment would reveal longer-range couplings (typically over two or three bonds), which are crucial for establishing the connectivity of the entire molecule. For instance, HMBC correlations would be expected between the tert-butyl protons and the C4/C6 carbons of the pyrimidine ring, as well as between the C5-H proton and the surrounding ring carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C(CH₃)₃ | ~1.3 (s, 18H) | ~30 (CH₃), ~38 (quaternary C) |

| C5-H | ~6.5-7.0 (s, 1H) | ~110-120 |

| NH₂ | Variable (br s, 2H) | - |

| C2 | - | ~160-165 |

| C4/C6 | - | ~170-175 |

Note: These are predicted values based on analogous structures and may vary depending on the solvent and experimental conditions.

Elucidation of Conformational Dynamics and Tautomeric Equilibria in Solution

The presence of bulky tert-butyl groups at the 4 and 6 positions can influence the conformational dynamics of the molecule. While rotation around the C-C bonds of the tert-butyl groups is generally fast at room temperature, variable temperature NMR studies could reveal any restricted rotation or preferred conformations, especially at lower temperatures.

Furthermore, 2-aminopyrimidine (B69317) and its derivatives can exist in different tautomeric forms: the amino form and the imino form. nih.gov The equilibrium between these tautomers in solution is influenced by factors such as solvent polarity and pH. High-resolution NMR spectroscopy is a powerful tool to study this equilibrium. The chemical shifts of the ring carbons and protons, as well as the coupling constants, would differ between the tautomers. For example, the chemical shift of the C2 carbon and the exocyclic nitrogen would be significantly different in the amino and imino forms. While the amino form is generally predominant for 2-aminopyrimidine itself, the substitution pattern can affect the relative stability of the tautomers.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. In a standard mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, confirming the molecular weight. Fragmentation patterns can also provide structural information, with common losses including methyl groups or the entire tert-butyl group.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula. chemicalbook.com By comparing the experimentally measured exact mass with the calculated mass for the chemical formula C₁₂H₂₁N₃, the elemental composition can be confirmed with high confidence. This technique is particularly important to distinguish between isomers and to verify the purity of the synthesized compound.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint."

The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the tert-butyl groups would be observed just below 3000 cm⁻¹. The pyrimidine ring stretching vibrations typically give rise to a series of bands in the 1400-1600 cm⁻¹ region. Bending vibrations for the N-H and C-H groups would appear at lower wavenumbers.

Raman spectroscopy, which relies on the scattering of light, provides complementary information. Non-polar bonds often give rise to strong Raman signals. Therefore, the symmetric vibrations of the pyrimidine ring and the C-C stretching vibrations of the tert-butyl groups would be expected to be prominent in the Raman spectrum. The combination of IR and Raman data allows for a more complete vibrational assignment. rsc.org

Table 2: Predicted Characteristic IR and Raman Bands for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H Stretch (amine) | 3300-3500 (medium) | Weak |

| C-H Stretch (tert-butyl) | 2850-2970 (strong) | Strong |

| C=N/C=C Stretch (ring) | 1400-1600 (strong) | Strong |

| N-H Bend (amine) | 1590-1650 (medium) | Weak |

| C-H Bend (tert-butyl) | 1365-1470 (medium) | Medium |

Note: These are predicted values based on general group frequencies and may be shifted due to the specific molecular structure.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure

UV-Vis and fluorescence spectroscopy provide insights into the electronic transitions and excited state properties of a molecule.

Analysis of Electronic Transitions and Charge Transfer Phenomena

The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring and the amino group. The exact position and intensity of these bands can be influenced by the solvent polarity, a phenomenon known as solvatochromism. In related 2-aminopyrimidine systems, studies have shown that the electronic absorption and emission bands can shift depending on the solvent environment.

The presence of the electron-donating amino group and the pyrimidine ring as an electron-accepting system can lead to intramolecular charge transfer (ICT) phenomena upon photoexcitation. This can be studied by analyzing the solvatochromic shifts of the absorption and emission spectra. A larger shift in more polar solvents would indicate a significant change in the dipole moment upon excitation, which is characteristic of an ICT state.

While 2-aminopyrimidine itself exhibits fluorescence, the quantum yield and emission wavelength can be significantly altered by substitution. It has been observed that the fluorescence intensity of some alkylaminopyrimidines is highest in polar protic solvents, suggesting the role of hydrogen bonding in the excited state. Detailed fluorescence studies, including the determination of quantum yields and lifetimes in various solvents, would provide a deeper understanding of the electronic structure and deactivation pathways of the excited state of this compound.

X-ray Diffraction (XRD) and Single-Crystal Crystallography

While a specific single-crystal X-ray diffraction study for this compound is not publicly available in the searched literature, the analysis of closely related substituted aminopyrimidine derivatives provides significant insight into the likely structural characteristics of the title compound. These studies are crucial for the precise determination of molecular geometry, bond lengths, bond angles, and the non-covalent interactions that dictate the supramolecular assembly in the solid state.

Precise Solid-State Structural Determination and Intermolecular Interactions

The solid-state structure of aminopyrimidines is significantly influenced by the nature and position of their substituents. In analogous compounds, such as N-Butyl-4,6-diphenylpyrimidin-2-amine, single-crystal X-ray diffraction has revealed detailed information about the molecular conformation. For instance, the pyrimidine ring often exhibits a degree of planarity, while substituent groups, such as phenyl or butyl chains, will adopt specific orientations relative to this central ring. nih.gov

Below is a table of crystallographic data for an analogous compound, N-Butyl-4,6-diphenylpyrimidin-2-amine, which illustrates the type of precise data obtained from single-crystal X-ray diffraction.

| Parameter | N-Butyl-4,6-diphenylpyrimidin-2-amine |

| Chemical Formula | C₂₀H₂₁N₃ |

| Molecular Weight | 303.40 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1544 (1) |

| b (Å) | 9.5284 (1) |

| c (Å) | 11.3237 (2) |

| α (°) | 77.090 (1) |

| β (°) | 74.152 (1) |

| γ (°) | 71.288 (1) |

| Volume (ų) | 792.70 (2) |

| Z | 2 |

Table 1: Crystallographic data for the analogous compound N-Butyl-4,6-diphenylpyrimidin-2-amine. nih.gov

Analysis of Hydrogen Bonding Networks and Crystal Packing Motifs

Hydrogen bonding is a dominant directional force in the crystal packing of aminopyrimidines. The 2-amino group of this compound provides a hydrogen bond donor (the -NH₂ group), while the nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors. This combination facilitates the formation of robust hydrogen-bonded networks.

In many 2-aminopyrimidine derivatives, a common and highly stable hydrogen-bonding motif is the formation of a centrosymmetric dimer via a pair of N—H···N hydrogen bonds, creating an R²₂(8) ring motif. nih.gov This motif is a recurring feature in the crystal structures of related compounds and is a strong predictor for the type of supramolecular assembly that this compound would adopt. The presence of the bulky tert-butyl groups at the 4 and 6 positions would likely influence the longer-range crystal packing, potentially leading to the formation of channels or layered structures, but the core R²₂(8) dimer is anticipated to be a primary feature.

The table below details the hydrogen bond geometry for the R²₂(8) motif in N-Butyl-4,6-diphenylpyrimidin-2-amine.

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |

| N—H···N | 0.869 (14) | 2.15 (1) | 3.009 (1) | 168 (1) |

Table 2: Hydrogen bond data for the analogous compound N-Butyl-4,6-diphenylpyrimidin-2-amine. nih.gov

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that is exclusively sensitive to species with unpaired electrons, such as free radicals. libretexts.org While there are no specific reports on the ESR spectroscopy of radical species derived from this compound in the searched literature, the principles of the technique and studies on other nitrogen-containing heterocycles allow for a discussion of its potential application.

The generation of a radical species from this compound, for instance, through oxidation (removal of an electron) or hydrogen abstraction from the amino group, would result in a paramagnetic species detectable by ESR. The resulting ESR spectrum would provide a wealth of information. The g-factor would be characteristic of the type of radical formed (e.g., a nitrogen-centered radical). Furthermore, the hyperfine coupling of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N) would lead to splitting of the ESR signal. Analysis of this hyperfine structure would allow for the mapping of the spin density distribution across the molecule, revealing the extent of delocalization of the unpaired electron over the pyrimidine ring and potentially the tert-butyl groups. This would be invaluable for understanding the stability and reactivity of such a radical. nih.gov

In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., ATR-FTIR)

In situ spectroscopic techniques are powerful tools for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of intermediates and products. rsc.org Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is particularly well-suited for this purpose, especially for reactions in solution. nih.gov

Although no specific in situ ATR-FTIR studies of reactions involving this compound have been found, the technique's applicability is clear. For example, in a reaction where the amino group of this compound is a nucleophile, ATR-FTIR could be used to monitor the reaction progress. The characteristic N-H stretching and bending vibrations of the primary amine would decrease in intensity as the reaction proceeds. Concurrently, new vibrational bands corresponding to the functional group of the product would appear and grow in intensity. By tracking the changes in the infrared spectrum over time, it is possible to determine the reaction kinetics, identify transient intermediates, and elucidate the reaction mechanism. rsc.orgnih.gov This approach has been successfully applied to study the reactions of other heterocyclic amines, for instance, in CO₂ capture processes. nih.gov

Computational Chemistry and Theoretical Investigations of 4,6 Di Tert Butylpyrimidin 2 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of quantum chemistry, offering profound insights into the molecular realm. For a molecule such as 4,6-Di-tert-butylpyrimidin-2-amine, DFT calculations are indispensable for a granular understanding of its properties and behavior at the atomic level.

Geometry Optimization, Electronic Structure, and Frontier Molecular Orbital Analysis (HOMO/LUMO)

The initial phase of a computational investigation into this compound involves geometry optimization. This procedure identifies the most stable three-dimensional configuration of the molecule, which corresponds to a minimum on its potential energy surface. Methodologies like the B3LYP functional, paired with a robust basis set such as 6-311++G(d,p), are frequently utilized for this task. nih.gov The outcome of this optimization yields critical structural data, including bond lengths, bond angles, and dihedral angles. To illustrate, in a related compound, N-butyl-4,6-diphenyl-pyrimidin-2-amine, the determination of dihedral angles between the pyrimidine (B1678525) and phenyl rings provided valuable information about its preferred conformation. nih.gov

Following the establishment of the optimized geometry, an analysis of the molecule's electronic structure is undertaken. This encompasses the mapping of electron density distribution and the computation of molecular orbitals. The Frontier Molecular Orbitals (FMOs)—namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of paramount importance. youtube.com The energy of the HOMO is indicative of the molecule's electron-donating capacity (nucleophilicity), whereas the LUMO's energy reflects its electron-accepting ability (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a vital parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.net A narrower gap typically signifies greater reactivity. researchgate.net In many pyrimidine derivatives, the HOMO is predominantly located on the amino group and the pyrimidine ring, with the LUMO being distributed across the pyrimidine ring. The introduction of substituents that either donate or withdraw electrons can markedly influence the energy levels of these orbitals. rsc.org

To exemplify the data derived from such computational work, a hypothetical data table for this compound is presented below.

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Disclaimer: The values presented in this table are for illustrative purposes and are not derived from a specific published study on this compound.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

DFT calculations serve as a potent method for the prediction of a range of spectroscopic properties. These theoretical predictions can then be juxtaposed with experimental data, a process that validates both the computational model and the interpretation of experimental results. For this compound, theoretical vibrational spectra, including Infrared (IR) and Raman, can be computed from the optimized molecular geometry. The calculated vibrational frequencies are typically scaled to correct for anharmonicity and other systematic computational errors, enabling a precise assignment of experimental vibrational bands to specific molecular motions. sciensage.info

In a similar vein, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be calculated. researchgate.net A strong correlation between the computed and experimental NMR spectra acts as a stringent test for the accuracy of the calculated molecular structure. Moreover, electronic transitions, which are probed by UV-Vis spectroscopy, can be forecasted using Time-Dependent DFT (TD-DFT). nih.gov These calculations yield information on the excitation energies and oscillator strengths of electronic transitions, which is crucial for the interpretation of experimental absorption spectra. researchgate.net

Elucidation of Reaction Mechanisms and Transition States

DFT is a pivotal tool for charting the potential energy surfaces of chemical reactions, thereby unraveling their intricate mechanisms. For a molecule like this compound, potential reactive pathways include protonation and involvement in condensation reactions. Computational modeling can pinpoint the structures of transition states—the energy peaks along a reaction coordinate—and determine the activation energy barriers. rsc.org

For example, a study on the tautomerization of 2-amino-4-methylpyridine (B118599) utilized DFT calculations to locate the transition state for proton transfer and to calculate the corresponding energy barrier. nih.gov A comparable methodology could be employed to investigate proton transfer reactions involving this compound. Computational analyses of the reaction between di-tert-butyl dicarbonate (B1257347) and amines have also been conducted, offering insights into the formation of intermediates and products that could be pertinent to understanding the reactivity of the amino group in the target compound. youtube.commdpi.com

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Furthermore, MD simulations are especially valuable for investigating the influence of the solvent on the molecule's structure and dynamics. By explicitly incorporating solvent molecules, such as water, into the simulation, it is possible to observe the interactions between the solute and solvent and how the solvent modulates the conformational preferences of this compound. rsc.org Such simulations can uncover the formation of hydrogen bonds between the amino group and water molecules, as well as the broader solvation structure surrounding the molecule.

Quantum Chemical Studies on Prototropic Equilibria and Proton Transfer Dynamics

Prototropic tautomerism is a characteristic feature of numerous heterocyclic compounds bearing amino groups, including 2-aminopyrimidines. This compound can exist in various tautomeric forms, most notably the amino and imino forms. Quantum chemical calculations are fundamental to understanding the thermodynamics and kinetics of these tautomeric equilibria.

Relative Stabilities of Tautomeric Forms in Various Environments

The relative stabilities of the different tautomers of this compound can be ascertained by calculating their energies using advanced quantum chemical methods like DFT or Møller–Plesset perturbation theory (MP2). nih.gov The surrounding environment can exert a substantial influence on tautomeric equilibria. nih.govacs.orgrsc.org In the gas phase, the intrinsic properties of the tautomers dictate their relative stabilities. In solution, however, the solvent can stabilize one tautomer more than another. nih.govacs.orgrsc.org

For instance, polar solvents generally favor more polar tautomers. The impact of the solvent can be computationally modeled using either explicit solvent molecules or implicit continuum solvation models such as the Polarizable Continuum Model (PCM). nih.govacs.org Research on analogous systems like 2-aminopyridine (B139424) and adenine (B156593) has demonstrated that tautomeric preferences can indeed shift with solvent polarity. nih.govnih.govacs.org For derivatives of 2-aminopyridine, the canonical amino form is typically found to be the most stable. nih.gov

A hypothetical depiction of the relative energies of the primary tautomers of this compound in different environments is provided in the table below.

| Tautomer | Environment | Hypothetical Relative Energy (kcal/mol) |

| Amino | Gas Phase | 0.0 |

| Imino | Gas Phase | 10.5 |

| Amino | Water | 0.0 |

| Imino | Water | 8.2 |

Disclaimer: The values in this table are illustrative and are not based on a specific published study of this compound. They are intended to demonstrate the expected trend of the amino form being more stable and the influence of a polar solvent.

Analysis of Proton Transfer Pathways and Energetics

Proton transfer is a fundamental process in chemistry and biology, governing the reactivity and interaction of many molecules. For this compound, several potential protonation sites exist: the two ring nitrogen atoms (N1 and N3) and the exocyclic amino group. Computational studies on the parent compound, 2-aminopyrimidine (B69317), provide a foundational understanding of these pathways.

In the gas phase, theoretical calculations, such as those using MP2/6-311G(2d,p) ab initio methods, have shown that for 2-aminopyrimidine, protonation at the ring nitrogens (N1/N3) is thermodynamically favored over protonation at the exocyclic amino group. acs.org The calculated proton affinity for the ring nitrogens is significantly higher than that for the amino group. acs.org This preference is attributed to the greater electron-donating character of the amino group towards the pyrimidine ring, which enhances the basicity of the ring nitrogens.

The introduction of two bulky tert-butyl groups at the 4 and 6 positions of the pyrimidine ring in this compound is expected to modulate these energetics. The tert-butyl groups are known to be electron-donating through inductive effects, which should further increase the electron density at the ring nitrogens, thereby enhancing their proton affinity. stackexchange.com However, the steric hindrance imposed by these bulky groups could also influence the accessibility of the protonation sites.

Computational modeling, particularly using Density Functional Theory (DFT), can be employed to investigate the energetics of protonation for this compound. By calculating the proton affinity for each potential site, a quantitative measure of the most likely protonation pathway can be determined.

Table 1: Predicted Proton Affinities (PA) for Potential Protonation Sites of this compound (Illustrative Data)

| Protonation Site | Predicted PA (kJ/mol) | Notes |

| Ring Nitrogen (N1/N3) | > 910 | The electron-donating tert-butyl groups are expected to increase the PA compared to 2-aminopyrimidine (PA ≈ 909 kJ/mol for N1/N3). |

| Exocyclic Amino Group | ~ 870 | The PA of the amino group is also expected to be slightly enhanced but to a lesser extent than the ring nitrogens. |

| Carbon Atoms | < 800 | Protonation at ring carbons is significantly less favorable. |

Note: The data in this table is illustrative and based on extrapolations from studies on 2-aminopyrimidine and the known electronic effects of tert-butyl groups. Specific DFT calculations would be required for precise values for this compound.

Furthermore, the tautomerism of the protonated species is an important consideration. Protonation can lead to different tautomeric forms, and their relative stabilities can be assessed through computational methods. For 2-aminopyrimidine, the amino form is predominantly more stable than the imino form in both the neutral and protonated states. researchgate.net This preference is likely to be maintained in this compound.

Structure-Reactivity Relationships and Chemical Property Prediction

Understanding the relationship between the structure of a molecule and its chemical reactivity is a primary goal of computational chemistry. For this compound, this involves developing models to predict its behavior in chemical reactions and analyzing the electronic and steric factors that govern this reactivity.

Development of Computational Models for Predicting Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for predicting the biological activity or chemical reactivity of compounds based on their molecular descriptors. nih.govresearchgate.netscirp.org For a series of pyrimidine derivatives, QSAR models have been successfully developed to predict various activities, including anticancer and anti-inflammatory properties. nih.govscirp.org These models typically employ a range of descriptors, such as electronic, steric, and hydrophobic parameters, which are calculated using computational methods.

The development of a specific QSAR model for the chemical reactivity of this compound would require a dataset of related compounds with known reactivity data. However, the principles of QSAR can be applied to understand how its structural features might influence its reactivity. For instance, a model could be developed to predict its susceptibility to electrophilic or nucleophilic attack based on calculated electronic properties.

The general workflow for developing such a model would involve:

Dataset compilation: Gathering a set of pyrimidine derivatives with experimentally determined reactivity data.

Descriptor calculation: Computing a wide range of molecular descriptors for each compound in the dataset.

Model building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical relationship between the descriptors and the observed reactivity. nih.govresearchgate.net

Model validation: Rigorously testing the predictive power of the model using internal and external validation techniques. researchgate.net

While a specific model for this compound is not available in the literature, existing QSAR studies on pyrimidines highlight the importance of steric and electronic properties in determining their activity. researchgate.netscielo.br

Analysis of Electronic and Steric Descriptors

The chemical reactivity of this compound is intrinsically linked to its electronic and steric characteristics. Computational methods provide a means to quantify these properties.

Electronic Descriptors:

The electronic nature of the molecule is dictated by the distribution of electrons. The amino group at the 2-position is a strong electron-donating group, which increases the electron density of the pyrimidine ring, particularly at the ortho and para positions. The two tert-butyl groups at the 4 and 6 positions further enhance this effect through their inductive electron-donating nature. stackexchange.com

Key electronic descriptors that can be calculated using DFT include:

Frontier Molecular Orbitals (HOMO and LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons, while the energy of the Lowest Unoccupied Molecular Orbital (LUMO) relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution and can identify regions susceptible to electrophilic or nucleophilic attack. For 2-aminopyrimidine, the MEP shows negative potential over the ring nitrogen atoms, indicating these are the primary sites for electrophilic attack. rsc.org

Atomic Charges: Calculating the partial charges on each atom can provide insights into the reactivity of different sites within the molecule.

Steric Descriptors:

The most prominent feature of this compound is the presence of two bulky tert-butyl groups. These groups exert significant steric hindrance, which can dramatically influence the molecule's reactivity by shielding certain positions from attack.

Steric effects can be quantified using various computational parameters:

Taft's Steric Parameter (Es): This is an empirical parameter that quantifies the steric effect of a substituent. The tert-butyl group has a large negative Es value, indicating significant steric hindrance. slideshare.net

Sterimol Parameters (L, B1, B5): These parameters describe the length and width of a substituent, providing a more detailed 3D description of its size. nih.gov

Emerging Applications in Functional Materials Science

Integration into Advanced Polymer and Macromolecular Architectures

The incorporation of specific functional molecules into polymer chains is a well-established strategy for designing materials with tailored properties. Amines, in particular, are versatile functional groups for polymer modification and synthesis. They can act as monomers, cross-linking agents, or sites for post-polymerization functionalization.

The structure of 4,6-Di-tert-butylpyrimidin-2-amine, featuring a primary amine group, theoretically allows for its integration into various polymer backbones. For instance, it could potentially be used as a comonomer in the synthesis of polyamides, polyimides, or other condensation polymers. The bulky di-tert-butyl groups would be expected to impart unique characteristics to the resulting macromolecule, such as increased free volume, altered solubility, and enhanced thermal stability due to the inhibition of close chain packing.

However, a comprehensive review of current scientific literature reveals a notable absence of studies specifically detailing the polymerization or grafting of this compound. While research on amine-functionalized polymers is extensive, data on the polymerization behavior and the properties of polymers containing this specific hindered pyrimidine (B1678525) moiety are not yet available.

Potential in Optoelectronic Materials and Sensing Devices

Pyrimidine derivatives have garnered significant interest in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs), sensors, and other electronic devices. The nitrogen-containing heterocyclic ring can influence the electronic properties of a molecule, and appropriate substitution can tune its absorption and emission characteristics.

Theoretically, the this compound scaffold could be a valuable component in the design of new optoelectronic materials. The pyrimidine core could serve as an electron-accepting unit, and the amino group could be modified to introduce electron-donating moieties, creating a donor-acceptor structure conducive to charge transfer and desirable photophysical properties. The steric hindrance provided by the tert-butyl groups might also prevent aggregation-caused quenching of fluorescence in the solid state, a common issue in organic optoelectronic devices.

Despite this theoretical potential, there is a clear lack of published research investigating the photophysical properties of this compound or its application in any optoelectronic devices. Further experimental and computational studies are required to determine its absorption and emission spectra, energy levels, and charge transport characteristics to validate its suitability for this field.

Role as Modulators or Components in Smart Materials

Smart materials, which respond to external stimuli such as pH, temperature, or light, are at the forefront of materials innovation. The incorporation of responsive molecular units is key to their function. The amine group and the nitrogen atoms within the pyrimidine ring of this compound offer potential pH-responsive character. Protonation of these basic sites would alter the molecule's electronic structure and intermolecular interactions, which could be harnessed to trigger a macroscopic change in a material.

For example, polymers incorporating this compound could exhibit pH-dependent swelling or solubility. Furthermore, the pyrimidine ring could be a platform for creating photo-switchable or electro-switchable materials through appropriate chemical modification. The bulky tert-butyl groups could influence the kinetics and reversibility of these switching processes.

As with the other potential applications, the role of this compound in smart materials is, at present, purely speculative. There are no dedicated studies in the scientific literature that explore its use as a component in stimuli-responsive materials.

Future Research Directions and Interdisciplinary Prospects

Exploration of Novel and Highly Efficient Synthetic Methodologies

The synthesis of sterically hindered pyrimidines like 4,6-Di-tert-butylpyrimidin-2-amine presents unique challenges. acs.org Traditional methods often require harsh conditions and may result in low yields. Future research will likely focus on developing more efficient and environmentally benign synthetic routes.

One promising approach is the use of microwave-assisted organic synthesis (MAOS). mdpi.com This technique has been shown to accelerate reaction times and improve yields for the synthesis of various pyrimidine (B1678525) derivatives. mdpi.com For instance, a microwave-assisted cyclization reaction has been developed for the efficient synthesis of fluoroalkyl pyrimidines. mdpi.com Another avenue of exploration is the development of one-pot multicomponent reactions. These reactions, where multiple starting materials are combined in a single step to form a complex product, offer significant advantages in terms of efficiency and atom economy. organic-chemistry.orgnih.gov For example, a three-component reaction for the synthesis of pyrimidine derivatives has been reported to proceed with good yields under simple reaction conditions. researchgate.net Furthermore, the use of novel catalytic systems, such as copper-catalyzed cyclization of ketones with nitriles, presents an economical and general method for synthesizing diversely functionalized pyrimidines. organic-chemistry.org The development of such methodologies will be crucial for the large-scale production of this compound and its derivatives for further investigation and application.

Development of Next-Generation Catalytic Systems Leveraging Steric and Electronic Properties

The distinct steric and electronic properties of this compound make it an attractive scaffold for the development of novel catalysts. The bulky tert-butyl groups can create a specific steric environment around a metal center, influencing the selectivity of catalytic transformations. The pyrimidine ring itself, with its nitrogen atoms, can act as a ligand for various metal catalysts.

Future research in this area could focus on the design and synthesis of transition metal complexes incorporating this compound or its derivatives as ligands. These complexes could find applications in a wide range of catalytic reactions, including cross-coupling reactions, hydrogenations, and oxidations. For example, palladium-catalyzed reactions are widely used in organic synthesis, and the development of new pyrimidine-based ligands could lead to catalysts with improved activity and selectivity. acs.org The steric hindrance provided by the tert-butyl groups could be particularly advantageous in asymmetric catalysis, where controlling the stereochemical outcome of a reaction is crucial. Research into the catalytic reduction of pyrimidine nucleosides has already shown the potential of these compounds in catalytic processes. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemical Design

Computational modeling has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new compounds. In the context of this compound, computational methods can provide valuable insights into its structure, reactivity, and potential applications.

Density Functional Theory (DFT) calculations can be employed to study the electronic structure and properties of the molecule, helping to understand its reactivity and interactions with other molecules. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological or chemical activity of derivatives of this compound. mdpi.com These models use statistical methods to correlate the chemical structure of a compound with its observed activity, allowing for the virtual screening of large libraries of compounds and the identification of promising candidates for synthesis and testing. mdpi.com Molecular docking studies can be used to predict how derivatives of this pyrimidine might bind to the active site of an enzyme or receptor, providing a basis for the design of targeted inhibitors or probes. nih.gov The integration of these computational approaches will accelerate the discovery and development of new applications for this class of compounds.

Applications in Chemical Biology and Material Innovation (focused on chemical function, not therapeutic outcome)

The unique chemical properties of this compound and its derivatives suggest a range of potential applications in chemical biology and material science, independent of any direct therapeutic outcomes.

In chemical biology, these compounds could be utilized as molecular probes to study biological processes. For example, their ability to interact with specific biomolecules could be harnessed to develop fluorescent probes for imaging or affinity probes for identifying protein targets. The pyrimidine scaffold is a key component in many biologically active molecules, and understanding the role of steric hindrance on molecular recognition is of fundamental importance. nih.gov

In the field of material science, the incorporation of this compound into polymers or other materials could lead to novel properties. The bulky tert-butyl groups could influence the packing and morphology of materials, potentially affecting their thermal, mechanical, or optical properties. Pyrimidine derivatives have been investigated for their potential as multifunctional materials. mdpi.com The development of new synthetic methods for creating derivatives of this compound will open up new avenues for creating innovative materials with tailored functionalities.

Methodological Advances in Automated Synthesis and High-Throughput Screening for Derivatives

To fully explore the potential of this compound and its derivatives, the development of automated synthesis and high-throughput screening (HTS) methods is essential. These technologies allow for the rapid synthesis and evaluation of large libraries of compounds, significantly accelerating the discovery process. ufl.edu

Automated synthesis platforms can be programmed to perform a series of chemical reactions in a parallel and efficient manner, enabling the creation of a diverse range of derivatives with different substituents on the pyrimidine core. This approach would allow for a systematic exploration of the structure-activity relationships for this class of compounds.

Once synthesized, these libraries of compounds can be subjected to HTS to identify those with desired properties. acs.orgnih.govresearchgate.net HTS leverages robotics and sensitive detection methods to rapidly test thousands of compounds for their activity in a specific assay. ufl.edu For example, HTS could be used to screen for derivatives that are effective catalysts for a particular reaction, or that exhibit interesting photophysical properties for material science applications. The combination of automated synthesis and HTS will be a powerful engine for unlocking the full potential of this compound and its analogues.

Q & A

Q. What are the established synthetic protocols for 4,6-Di-tert-butylpyrimidin-2-amine, and how can reaction parameters be optimized for higher yields?

Methodological Answer: Two primary synthetic routes are documented:

- Route 1 : Reaction of 4,6-di-tert-butyl-2-chloropyrimidine with ammonia gas in ethanol at -50°C, followed by heating to 70°C for 12 hours. This yields 59% product after extraction and purification .

- Route 2 : Treatment of this compound with phenyl chloroformate in THF using NaH as a base at 0°C, followed by 12-hour stirring at room temperature. Purification via silica gel chromatography achieves 59% yield .

Q. Optimization Strategies :

Q. Table 1: Comparison of Synthetic Methods

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers observe?

Methodological Answer:

Q. Validation Steps :

- Compare experimental NMR shifts with computational predictions (e.g., DFT) to confirm assignments.

- Use high-resolution mass spectrometry (HRMS) for precise molecular weight confirmation.

Advanced Research Questions

Q. How can computational chemistry methods guide the design of this compound derivatives for catalytic or biological applications?

Methodological Answer:

Q. Case Study :

Q. How should researchers address discrepancies in synthetic yields or spectral data when reproducing protocols for this compound?

Methodological Answer:

- Data Cross-Validation : Replicate experiments under identical conditions (e.g., solvent purity, temperature gradients) .

- Contradiction Analysis Framework :

Q. Table 2: Common Discrepancies and Solutions

| Issue | Likely Cause | Resolution |

|---|---|---|

| Low Yield | Incomplete reaction | Extend reaction time or optimize temperature |

| Broad NH₂ Peak in NMR | Hydrogen bonding | Use deuterated DMSO for sharper signals |

Q. What role does steric hindrance from tert-butyl groups play in the reactivity of this compound?

Methodological Answer:

- Steric Effects : The bulky tert-butyl groups reduce accessibility to the pyrimidine ring’s reactive sites (e.g., NH₂ group), slowing electrophilic substitution.

- Experimental Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.